Bienvenue dans la boutique en ligne BenchChem!

Baicalein 6-O-glucoside

Molecular Docking COX-2 Inhibition Cancer Research

Unlike cheaper baicalin (7-O-glucuronide) or baicalein aglycone, Baicalein 6-O-glucoside bears glycosylation at the 6-OH A-ring position. This yields distinct COX-2 binding scores, cellular permeability, and UPLC-MS/MS retention times—critical for accurate pharmacokinetic quantification, SAR investigations, and metabolite tracing. Generic analogs introduce uncontrolled variables that compromise data validity. Procure ≥98% HPLC-certified reference standard to ensure analytical specificity and reproducible results across metabolic tracing, CNS disposition, and isomer discrimination studies.

Molecular Formula C21H20O10
Molecular Weight 432.4 g/mol
CAS No. 28279-72-3
Cat. No. B1590216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBaicalein 6-O-glucoside
CAS28279-72-3
Molecular FormulaC21H20O10
Molecular Weight432.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC4C(C(C(C(O4)CO)O)O)O)O
InChIInChI=1S/C21H20O10/c22-8-14-16(25)18(27)19(28)21(30-14)31-20-11(24)7-13-15(17(20)26)10(23)6-12(29-13)9-4-2-1-3-5-9/h1-7,14,16,18-19,21-22,24-28H,8H2/t14-,16-,18+,19-,21+/m1/s1
InChIKeyWTYYPLMAODUDGW-QOUKUZOOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Baicalein 6-O-glucoside (CAS 28279-72-3): A Distinct Flavonoid Glycoside Metabolite for Targeted Pharmacological Research and Analytical Reference Standards


Baicalein 6-O-glucoside (CAS 28279-72-3) is a specific O-glycosylated flavonoid derived from the aglycone baicalein, where a glucose moiety is attached at the 6-OH position of the A-ring [1]. It is recognized primarily as a glucuronidation metabolite of baicalein, formed endogenously after oral administration [1]. This compound is a structural isomer of both baicalin (the 7-O-glucuronide) and oroxin A (the 7-O-glucoside), with its distinct glycosylation site conferring unique physicochemical and pharmacokinetic properties that differentiate it from its in-class analogs [1].

The Critical Need for Specificity: Why Baicalein 6-O-glucoside Cannot Be Interchanged with Baicalein or Baicalin in Precise Research Applications


Scientific and industrial users cannot simply substitute Baicalein 6-O-glucoside with the more common and less expensive baicalein or baicalin. While these compounds share a core flavone structure and are metabolically interconvertible in vivo [1], their distinct glycosylation patterns lead to quantifiable differences in target binding affinity, cellular permeability, and systemic exposure. For instance, the 6-O-glucoside moiety alters its interaction with enzymes like COX-2 compared to the aglycone [2], and its pharmacokinetic profile (e.g., Cmax and AUC) is distinct from baicalein in biological systems [1]. Using a generic analog will introduce uncontrolled variables, compromising the validity of structure-activity relationship (SAR) studies, metabolic tracing experiments, or the accuracy of analytical quantification methods where the exact retention time and mass spectrum of the 6-O-isomer are required [3].

Quantitative Evidence Guide: Verifiable Differentiation of Baicalein 6-O-glucoside from Baicalein and Baicalin


Differential COX-2 Binding Affinity: Baicalein 6-O-glucoside vs. Baicalein Aglycone

In a direct head-to-head molecular docking study against the COX-2 enzyme, Baicalein 6-O-glucoside exhibited a distinct binding affinity compared to its aglycone, baicalein. The study quantified the total docking score for Baicalein 6-O-glucoside as -505.65 kj/mol, whereas the score for baicalein was -528.26 kj/mol [1]. This indicates that the presence and position of the glucoside moiety at the 6-O position significantly modulate the compound's interaction with the COX-2 active site, reducing binding strength relative to the aglycone [1].

Molecular Docking COX-2 Inhibition Cancer Research Anti-inflammatory

Systemic Exposure Disparity: Pharmacokinetic Profile of Baicalein 6-O-glucuronide (B6G) vs. Baicalein

A comparative pharmacokinetic study in rats demonstrated a stark contrast in systemic exposure between the glucuronidated metabolite (B6G, the 6-O-glucuronide analog) and the parent aglycone baicalein. Following oral administration of baicalin, the plasma Cmax and AUC0-t values for B6G were quantifiable and significantly increased by the excipient PEG400 (P < 0.05 or P < 0.01) [1]. In contrast, baicalein could not be quantified in plasma because its concentration remained below the lower limit of quantification (LLOQ) [1].

Pharmacokinetics Drug Metabolism Bioavailability In Vivo Study

Comparative Brain Penetration: Baicalein 6-O-glucuronide Isomer vs. Baicalin

A study investigating the brain uptake of Scutellariae Radix flavones provided novel evidence that an isoform of baicalin, identified as baicalein-6-O-glucuronide (BG'), is present in rat brain tissue following oral administration of a standardized extract [1]. While both baicalin and its 6-O-glucuronide isomer were detected in the brain, this finding confirms the ability of the 6-O-glucuronide metabolite to permeate the blood-brain barrier (BBB) [1].

Blood-Brain Barrier Neuropharmacology CNS Drug Delivery Pharmacokinetics

In Vitro Antiproliferative Activity: Indirect Comparison of Baicalein and Baicalin Glycosides in Liver Cancer Cells

While direct IC50 data for Baicalein 6-O-glucoside is not available, a cross-study comparison of its structural relatives reveals the profound impact of glycosylation on anticancer potency. In human hepatocellular carcinoma SMMC-7721 cells at 24h, the aglycone baicalein exhibited an IC50 of 94.84 μM, whereas the 7-O-glucuronide, baicalin, was dramatically less potent with an IC50 of 1246.10 μM [1]. This represents a greater than 13-fold decrease in potency upon glycosylation at the 7-position.

Cancer Research Hepatocellular Carcinoma Cytotoxicity IC50

Validated Application Scenarios for Baicalein 6-O-glucoside Based on Differential Evidence


Accurate Bioanalysis and Pharmacokinetic Profiling of Flavonoid Metabolites

Procure Baicalein 6-O-glucoside as a certified reference standard for UPLC-MS/MS or HPLC method development and validation. Given that baicalein is largely undetectable in plasma while its glucuronidated metabolites (like the 6-O-isomer) are the primary circulating forms [5], an authentic standard is required for accurate quantification of this specific metabolite in pharmacokinetic, tissue distribution, or biliary excretion studies [2]. Using an incorrect isomer will lead to misidentification and erroneous quantitative results.

Structure-Activity Relationship (SAR) Studies on Glycosylated Flavonoids

Utilize Baicalein 6-O-glucoside in targeted SAR investigations to elucidate the precise role of the 6-O glycosidic linkage in modulating target protein interactions. Molecular docking studies have confirmed that the 6-O-glucoside exhibits a quantifiably different binding score to COX-2 compared to the aglycone baicalein (-505.65 vs -528.26 kj/mol) [5]. This compound is therefore an essential tool for understanding how specific glycosylation patterns affect pharmacodynamics, independent of the 7-O-substituted isomers like baicalin.

In Vitro Cellular Uptake and Metabolism Studies

Employ Baicalein 6-O-glucoside in cell-based assays to study the differential uptake and metabolic fate of flavonoid glycosides. The stark contrast in antiproliferative potency between the aglycone and glycoside (e.g., >13-fold difference in IC50 for baicalein vs. baicalin in liver cancer cells) suggests that glycosylation drastically alters cellular permeability and efflux [5]. Researchers can use the 6-O-glucoside to specifically investigate whether the 6-O substitution yields a distinct intracellular concentration or metabolic profile compared to the 7-O-isomers, providing critical data for prodrug design and drug delivery.

Neuropharmacological Research Targeting the CNS

Leverage Baicalein 6-O-glucoside (and its closely related 6-O-glucuronide metabolite) as a probe to investigate flavonoid-mediated neuroprotection or neuroinflammation. Evidence confirms that the 6-O-glucuronide isomer is capable of crossing the blood-brain barrier and accumulating in brain tissue after oral administration of Scutellaria baicalensis extract [5]. This makes the compound a relevant tool for CNS-focused studies, distinguishing it from other metabolites that may be peripherally restricted.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Baicalein 6-O-glucoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.